Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1204742-76-6) is a boronic ester-containing imidazopyridine derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its structure combines an imidazo[1,2-a]pyridine core with a boronate ester at position 6 and an ethyl carboxylate group at position 2. This design enhances its utility in synthesizing bioactive molecules, particularly kinase inhibitors and heterocyclic pharmaceuticals .
Properties
Molecular Formula |
C16H21BN2O4 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-19-9-11(7-8-13(19)18-12)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3 |
InChI Key |
UOTLJYMWHYSDQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
Procedure :
- 2-Aminopyridine reacts with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 6–8 hours in the presence of potassium carbonate.
- Mechanism : Nucleophilic substitution forms an intermediate α-aminoketone, which undergoes cyclization to yield the imidazo[1,2-a]pyridine core.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Base | K₂CO₃ (2.0 eq) |
| Yield | 75–85% |
Bromination at Position 6
Procedure :
- N-Bromosuccinimide (NBS, 1.1 eq) is added to the imidazo[1,2-a]pyridine derivative in DMF at 0°C.
- Mechanism : Electrophilic aromatic substitution occurs preferentially at the electron-rich 6-position due to the directing effect of the ester group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → room temperature |
| Brominating Agent | NBS (1.1 eq) |
| Yield | 80–90% |
Palladium-Catalyzed Borylation
The brominated intermediate undergoes Suzuki-Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) to install the boronate ester.
Standard Borylation Protocol
Procedure :
- Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq) are heated in 1,4-dioxane at 80°C under nitrogen.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | dppf (0.03 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 16–24 hours |
| Yield | 72–86% |
Competing Dimerization Pathways
Studies reveal that under suboptimal conditions, dimerization via Ullmann coupling dominates over borylation. Key mitigations include:
- Catalyst Optimization : PdCl₂(dppf)₂ outperforms Pd(PPh₃)₄ in suppressing dimerization.
- Solvent Systems : Mixed solvents (e.g., dioxane/water 5:1) improve boronate ester yield by stabilizing the palladium intermediate.
- Base Selection : Potassium acetate (KOAc) minimizes side reactions compared to stronger bases like Na₂CO₃.
Advanced Methodologies and Mechanistic Insights
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance reaction efficiency:
Mechanistic Pathway
Density functional theory (DFT) calculations suggest:
- Oxidative addition of Pd⁰ to the C–Br bond forms a Pd²⁺ complex.
- Transmetalation with B₂Pin₂ generates a Pd–Bpin intermediate.
- Reductive elimination yields the boronate ester.
Key Transition States :
- Rate-limiting step: Oxidative addition (ΔG‡ = 24.3 kcal/mol).
- Dimerization occurs via Pd-mediated C–C coupling if transmetalation is delayed.
Purification and Characterization
Isolation Techniques
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 7.95 (d, J = 9.4 Hz, 1H), 7.55 (dd, J = 9.4, 1.5 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H), 1.35 (s, 12H).
- HRMS : m/z calc. for C₁₆H₂₁BN₂O₄ [M+H]⁺: 316.16, found: 316.16.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | 1.5 mol% Pd |
| Solvent Recovery | 60% | 85% |
| Cycle Time | 24 hours | 8 hours |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boronate esters .
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including diabetes and Alzheimer's disease. The inhibition of GSK-3β by this compound suggests potential therapeutic applications in neurodegenerative disorders and metabolic diseases.
Case Study: GSK-3β Inhibition
In a study assessing the pharmacological properties of various imidazo[1,2-a]pyridine derivatives, Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate demonstrated a notable IC50 value indicating effective enzyme inhibition .
Drug Design and Development
The compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Applications in Anticancer Drug Development
Research indicates that derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents. For instance:
- Synthesis of New Derivatives : this compound has been utilized in synthesizing compounds that exhibit selective cytotoxicity against various cancer cell lines .
Therapeutic Potential
The compound's structural features suggest potential applications beyond enzyme inhibition and anticancer activity. Its derivatives are being explored for:
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections .
Data Summary Table
Mechanism of Action
The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the formation of boronate esters .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Position 6 : The boronate ester group is retained in analogs like and , but replaced with quinazoline or pyridine moieties in compounds 10t and 10u .
- Position 2 : The ethyl carboxylate group is critical for solubility and reactivity; its replacement with methyl (10t, 10u) or carboxylic acid () alters physicochemical properties.
- Core Variations : Compound 28 features an imidazo[1,5-a]pyridine core, which may affect π-π stacking interactions in drug-target binding .
Analysis :
- Synthetic Efficiency : The target compound and compound 28 share comparable yields (~51%), suggesting robust cross-coupling protocols . In contrast, 10t exhibits lower yield (39.5%), likely due to steric hindrance from the quinazoline substituent .
- Mass Spectrometry : LC-MS data for the target compound and compound 28 are identical (m/z 298.1), reflecting structural similarities in molecular weight .
Biological Activity
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate (CAS No. 1426136-45-9) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed review of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21BN2O4
- Molecular Weight : 316.16 g/mol
- Structural Characteristics : The compound features an imidazo[1,2-a]pyridine core modified with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can act as an inhibitor for Aurora-A kinase and KSP (Kinesin Spindle Protein), which are critical in cell division and tumor growth .
- Antioxidant Activity : Research indicates that the compound possesses antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy where oxidative damage plays a role in tumor progression .
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammatory responses in various models. This includes inhibition of leukocyte functions and cytokine production .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including HCT116 (colon cancer) and HepG2 (liver cancer). Results showed cytotoxic effects with IC50 values in the micromolar range .
- Mechanism : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression.
Antimicrobial Properties
This compound has also been assessed for its antimicrobial efficacy:
- Spectrum of Activity : Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the exact mechanisms and potential clinical applications .
Study on Anticancer Effects
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo derivatives including the target compound. They reported that compounds with similar structures showed potent inhibition of cancer cell growth and were effective in vivo models .
Study on Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory capabilities of imidazo derivatives. The study found that these compounds significantly reduced inflammation markers in mouse models when administered during inflammatory challenges .
Q & A
Basic: What are the common synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A general protocol involves:
- Step 1: Preparation of the imidazo[1,2-a]pyridine core via condensation of 2-aminoimidazoles with electrophilic reagents (e.g., α,β-unsaturated carbonyl compounds) .
- Step 2: Introduction of the boronate ester group using pinacol borane under Pd-catalyzed conditions. For example, coupling 6-bromo-imidazo[1,2-a]pyridine derivatives with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2, KOAc, and dioxane at 80–100°C .
- Step 3: Esterification at the 2-position using ethyl chloroformate or via nucleophilic substitution .
Example Data:
| Reaction Step | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane/H2O | 39.5–51.4% |
Basic: How is the compound characterized after synthesis?
Answer:
Characterization relies on multinuclear NMR, HRMS, and IR spectroscopy :
- 1H/13C NMR: Peaks for the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm for aromatic protons) and boronate ester (δ 1.3 ppm for pinacol methyl groups) .
- HRMS: Exact mass confirmation (e.g., [M+H]+ calculated for C18H22BN2O4: 341.1672; observed: 341.1668) .
- IR: B-O stretches near 1350–1370 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .
Example NMR Data (Ethyl 6-methyl derivative):
| Proton | δ (ppm) | Carbon | δ (ppm) |
|---|---|---|---|
| H-7 (imidazo) | 8.2 | C-6 (boronate) | 85.5 |
| Pinacol CH3 | 1.3 | COOEt | 166.2 |
Advanced: How can Suzuki coupling efficiency be optimized for this compound?
Answer:
Key optimization parameters include:
- Catalyst Selection: Pd(PPh3)4 or PdCl2(dppf) improves yields over Pd(OAc)2 due to better stability with boronates .
- Solvent System: Dioxane/water (3:1) enhances solubility of boronate intermediates .
- Base: Na2CO3 (2 M aqueous) outperforms K2CO3 by reducing side reactions .
- Temperature: 80–90°C balances reaction rate and decomposition risks .
Data Contradiction Note: Yields vary (39.5–51.4%) depending on substituent steric effects. Electron-withdrawing groups on the imidazo[1,2-a]pyridine core may reduce reactivity .
Advanced: What are the challenges in purifying this compound, and how are they addressed?
Answer:
Challenges:
- Hydrolysis of the boronate ester under acidic/basic conditions.
- Co-elution with Pd residues or unreacted starting materials.
Solutions:
- Chromatography: Use neutral silica gel with EtOAc/hexane (1:3 → 1:1) gradients and 1% triethylamine to suppress boronate degradation .
- Recrystallization: Ethanol/water mixtures yield high-purity crystals (melting point 215–217°C for related analogs) .
Example Purification Data:
| Method | Solvent System | Purity Achieved |
|---|---|---|
| Column Chromatography | EtOAc/hexane + 1% Et3N | >95% |
Advanced: How is the compound utilized in medicinal chemistry research?
Answer:
The compound serves as a key intermediate in drug discovery:
- Anticancer Agents: Derivatives inhibit PI3Kα (e.g., IC50 = 12 nM for analog 10t) via structure-activity relationship (SAR) studies .
- Constitutive Androstane Receptor (CAR) Agonists: Boronates enable late-stage diversification via cross-coupling to introduce pharmacophores (e.g., pyrazole or aryl halides) .
Biological Data (Example):
| Derivative | Target | Activity (IC50) |
|---|---|---|
| 10t (PI3Kα inhibitor) | PI3Kα | 12 nM |
| 36 (CAR agonist) | CAR | EC50 = 0.8 μM |
Advanced: What analytical methods resolve contradictions in spectral data for this compound?
Answer:
Discrepancies in NMR or HRMS data often arise from:
- Tautomerism: The imidazo[1,2-a]pyridine core may exhibit prototropic shifts. Use DMSO-d6 to stabilize tautomers .
- Boronate Hydrolysis: Confirm anhydrous conditions during HRMS (ESI+ in MeOH) to avoid [M−Pinacol+H]+ fragments .
Validation Protocol:
Compare experimental HRMS with theoretical values (Δ < 3 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
